2-(4-phenyl-1H-imidazol-1-yl)acetic acid
Overview
Description
2-(4-phenyl-1H-imidazol-1-yl)acetic acid is a compound that features an imidazole ring substituted with a phenyl group at the 4-position and an acetic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to interact with a variety of biological targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties . For instance, some imidazole derivatives are known to catalyze oxidative C-C coupling reactions .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions can vary widely depending on the specific structure of the imidazole derivative and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid are currently unknown due to the lack of specific research data. Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood due to the limited availability of research data. Imidazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods typically include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings .
Scientific Research Applications
2-(4-phenyl-1H-imidazol-1-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazol-1-yl)acetic acid: Similar structure but lacks the 4-phenyl substitution.
4-(2-phenyl-1H-imidazol-1-yl)benzoic acid: Contains a benzoic acid moiety instead of an acetic acid moiety.
2-(1H-imidazol-1-yl)acetic acid: Lacks the phenyl substitution on the imidazole ring.
Uniqueness
2-(4-phenyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various chemical applications .
Properties
IUPAC Name |
2-(4-phenylimidazol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDYIOTZDYGON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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